molecular formula C8H12N2O B12532652 4-[(Dimethylamino)methyl]pyridin-2(1H)-one CAS No. 687972-62-9

4-[(Dimethylamino)methyl]pyridin-2(1H)-one

Cat. No.: B12532652
CAS No.: 687972-62-9
M. Wt: 152.19 g/mol
InChI Key: UJAROFFWJWGZPD-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]pyridin-2(1H)-one is a derivative of pyridine, characterized by the presence of a dimethylamino group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one typically involves a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This intermediate then reacts with dimethylamine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(Dimethylamino)methyl]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Esterification: It acts as a nucleophilic catalyst in esterification reactions with anhydrides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Dimethylamino)methyl]pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one primarily involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, it forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters .

Comparison with Similar Compounds

4-[(Dimethylamino)methyl]pyridin-2(1H)-one can be compared with other similar compounds such as:

This compound’s uniqueness lies in its enhanced nucleophilicity and versatility in various chemical reactions, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

687972-62-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-10(2)6-7-3-4-9-8(11)5-7/h3-5H,6H2,1-2H3,(H,9,11)

InChI Key

UJAROFFWJWGZPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=O)NC=C1

Origin of Product

United States

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